1-({2-[(4-isopropylbenzyl)amino]ethyl}amino)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({2-[(4-isopropylbenzyl)amino]ethyl}amino)-2-propanol is a complex organic compound with a structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-[(4-isopropylbenzyl)amino]ethyl}amino)-2-propanol typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(Propan-2-yl)benzylamine. This intermediate is then reacted with 2-bromoethylamine under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations is also common.
Chemical Reactions Analysis
Types of Reactions
1-({2-[(4-isopropylbenzyl)amino]ethyl}amino)-2-propanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-({2-[(4-isopropylbenzyl)amino]ethyl}amino)-2-propanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-({2-[(4-isopropylbenzyl)amino]ethyl}amino)-2-propanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propan-2-ol: A simple alcohol with similar structural features but lacking the aromatic component.
4-(Propan-2-yl)benzylamine: An intermediate in the synthesis of the target compound.
2-bromoethylamine: Another intermediate used in the synthesis process.
Uniqueness
1-({2-[(4-isopropylbenzyl)amino]ethyl}amino)-2-propanol is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H26N2O |
---|---|
Molecular Weight |
250.38 g/mol |
IUPAC Name |
1-[2-[(4-propan-2-ylphenyl)methylamino]ethylamino]propan-2-ol |
InChI |
InChI=1S/C15H26N2O/c1-12(2)15-6-4-14(5-7-15)11-17-9-8-16-10-13(3)18/h4-7,12-13,16-18H,8-11H2,1-3H3 |
InChI Key |
YQAZCKAREPWUCF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CNCCNCC(C)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCCNCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.